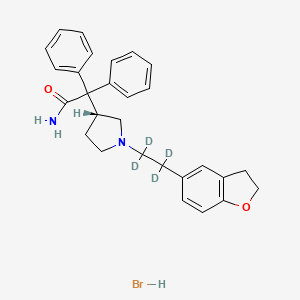

(R)-Darifenacin-d4 Hydrobromide

Descripción

Propiedades

IUPAC Name |

2,2-diphenyl-2-[(3R)-1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1/i13D2,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAVIASOPREUIT-FQBYKBRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CC[C@@H](C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Principles of Deuterium Labeling in Pharmaceutical Research

Theoretical Underpinnings of Isotopic Substitution in Organic Molecules

The replacement of hydrogen with deuterium (B1214612) in an organic molecule does not change its chemical identity, but it does alter the mass of the molecule. oxfordsciencetrove.com This change in mass affects the vibrational frequencies of the chemical bonds, particularly the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. mdpi.comprinceton.edu The C-D bond is stronger and has a lower zero-point energy than the C-H bond. musechem.comacs.org This difference in bond strength is the basis for the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond are slower than those involving a C-H bond. princeton.edunumberanalytics.com

The magnitude of the KIE depends on the nature of the reaction and the position of the deuterium atom in the molecule. princeton.edu In addition to the KIE, isotopic substitution can also lead to geometric isotope effects (GIE), where the bond lengths and angles in the molecule are slightly altered. scispace.com These subtle changes in molecular properties can have a significant impact on how the molecule interacts with its biological target. mdpi.com

Strategic Rationale for Deuterium Incorporation in Drug Analogs

The primary reason for incorporating deuterium into drug analogs is to improve their pharmacokinetic properties. clearsynthdeutero.comnih.gov By strategically placing deuterium atoms at sites of metabolic attack, the rate of drug metabolism can be slowed down. clearsynthdeutero.comacs.org This is due to the kinetic isotope effect, which makes it more difficult for metabolic enzymes, such as those in the cytochrome P450 (CYP) family, to break the stronger C-D bonds. nih.gov

Slowing down metabolism can lead to several benefits, including:

Increased drug exposure: A longer half-life means the drug stays in the body for a longer period, potentially leading to improved efficacy. gabarx.com

Reduced formation of toxic metabolites: By blocking certain metabolic pathways, deuterium labeling can prevent the formation of harmful byproducts. clearsynth.comgabarx.com

Improved bioavailability: For some drugs, deuterium substitution can enhance their absorption and distribution in the body. clearsynth.comclearsynthdeutero.com

Stabilization of chiral centers: In some cases, deuterium can be used to prevent the interconversion of stereoisomers, which can have different pharmacological activities. musechem.comacs.org

Impact of Deuteration on Molecular Behavior in Biological Systems

The introduction of deuterium into a molecule can alter its interactions with biological systems in several ways. The stronger C-D bond can affect how a drug binds to its target receptor or enzyme. mdpi.com While the changes are often subtle, they can lead to differences in binding affinity and selectivity. clearsynthdeutero.com

Overview of Stable Isotope-Labeled Compounds as Research Probes

Stable isotope-labeled compounds, including those labeled with deuterium, are invaluable tools in various areas of scientific research. hwb.gov.increative-proteomics.com They are used as tracers to follow the metabolic fate of molecules in living organisms. clearsynth.commerckmillipore.com By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of a drug. hwb.gov.inamerigoscientific.com

These labeled compounds are also crucial in:

Mechanistic studies: Elucidating the mechanisms of chemical and biological reactions. acs.org

Quantitative analysis: Serving as internal standards in bioanalytical methods to accurately measure the concentration of a drug in biological samples. bath.ac.ukresearchgate.netitmedicalteam.pl

Structural biology: Aiding in the determination of the three-dimensional structures of proteins and other biomolecules. clearsynth.commerckmillipore.com

Metabolomics: Studying the complete set of small-molecule metabolites in a biological system. merckmillipore.com

(R)-Darifenacin-d4 Hydrobromide

This compound is a deuterated analog of (R)-Darifenacin. pharmaffiliates.com Darifenacin (B195073) is a selective M3 muscarinic receptor antagonist used to treat overactive bladder. chemicalbook.comnih.gov The "(R)" designation indicates a specific stereoisomer of the molecule. The "-d4" signifies that four hydrogen atoms in the molecule have been replaced by deuterium. pharmaffiliates.com The hydrobromide salt form is a common formulation for this compound. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | (3R)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α-α-diphenyl-3-pyrrolidineacetamide-d4 Hydrobromide |

| CAS Number | 1261394-25-5 |

| Molecular Formula | C₂₈H₂₇D₄BrN₂O₂ |

| Molecular Weight | 511.49 g/mol |

| Synonyms | ent-Darifenacin-d4 Hydrobromide |

| Data sourced from multiple chemical suppliers. pharmaffiliates.comvivanls.comscbt.com |

The deuterium labeling in this compound is typically on the ethyl group connecting the dihydrobenzofuran and pyrrolidine (B122466) rings. simsonpharma.com This specific labeling makes it a useful tool in research, particularly as an internal standard for the quantitative analysis of darifenacin in biological samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netitmedicalteam.pl The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable results. itmedicalteam.pl

While the primary application of this compound is as a research tool, the principles of deuterium labeling it embodies are at the forefront of modern drug discovery and development, offering a strategy to optimize the properties of pharmaceutical compounds. nih.gov

Synthetic Methodologies and Physicochemical Characterization for R Darifenacin D4 Hydrobromide

Chemical Synthesis Pathways for Deuterium-Labeled (R)-Darifenacin

The synthesis of (R)-Darifenacin-d4 Hydrobromide is not extensively detailed in publicly available literature, but the pathway can be inferred from the known synthesis of Darifenacin (B195073) and general strategies for deuterium (B1214612) labeling. niscpr.res.ingoogleapis.com The core approach involves the preparation of a deuterated key intermediate, which is then coupled with the appropriate chiral precursor. The structure of (R)-Darifenacin-d4 indicates that the four deuterium atoms are located on the ethyl linker connecting the dihydrobenzofuran and pyrrolidine (B122466) rings. simsonpharma.com

The regioselective incorporation of four deuterium atoms onto the ethyl linker is a critical step in the synthesis. This is typically achieved by synthesizing a deuterated version of the 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562) side chain. A plausible synthetic strategy would involve the following steps:

Preparation of a Precursor: Starting with a suitable 2,3-dihydrobenzofuran (B1216630) derivative, such as 5-acetyl-2,3-dihydrobenzofuran.

Deuterium Reduction: The ketone functional group is reduced using a powerful deuterating agent. Lithium aluminum deuteride (B1239839) (LiAlD₄) is a common reagent for this type of transformation, as it can effectively replace the carbonyl oxygen and adjacent alpha-protons under certain conditions, or more commonly, reduce an ester or acid precursor to a deuterated alcohol. A more direct route would be the reduction of a 5-(carboxy-methyl)-2,3-dihydrobenzofuran or its ester to yield 5-(2,2-dideuterio-2-hydroxyethyl)-2,3-dihydrobenzofuran. To achieve d4-labeling on the ethyl group, a precursor like 5-(bromoacetyl)-2,3-dihydrobenzofuran could be reduced with a deuterium source and then further manipulated.

Halogenation: The resulting deuterated alcohol is then converted into a good leaving group, typically a bromide, to facilitate the subsequent coupling reaction. Reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) can be used for this bromination step, yielding 5-(2-bromo-1,1,2,2-tetradeuterio-ethyl)-2,3-dihydrobenzofuran.

Control over the reaction conditions is essential to ensure that deuterium is incorporated only at the desired positions without exchange at other sites on the molecule.

The stereochemistry of the final product is dictated by the chiral center on the pyrrolidine ring. Since the deuteration occurs on a separate, achiral fragment of the molecule, the stereochemical control is achieved by using an enantiomerically pure starting material for the pyrrolidine core.

For the synthesis of (R)-Darifenacin-d4, the required starting material is the (R)-enantiomer of 3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine. The synthesis of Darifenacin typically involves the coupling of the chiral pyrrolidine derivative with the bromoethyl side chain. niscpr.res.ingoogleapis.com The key reaction is an N-alkylation where the pyrrolidine nitrogen acts as a nucleophile, displacing the bromide from the deuterated ethyl-dihydrobenzofuran side chain.

Step 1: Preparation of the enantiomerically pure (R)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine.

Step 2: Independent synthesis and regioselective deuteration of the 5-(2-bromo-1,1,2,2-tetradeuterio-ethyl)-2,3-dihydrobenzofuran fragment as described in section 2.1.1.

Step 3: Coupling of the two fragments, typically under basic conditions (e.g., using potassium carbonate) in a suitable solvent like acetonitrile (B52724). niscpr.res.in This reaction joins the two parts of the molecule without affecting the existing chiral center.

Step 4: The resulting free base of (R)-Darifenacin-d4 is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.

This strategy ensures that the final product has both the desired d4-labeling and the correct (R)-stereochemistry.

Advanced Spectroscopic and Chromatographic Techniques for Characterization

Rigorous analytical characterization is required to confirm the identity, isotopic enrichment, and purity of this compound.

Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium and for quantifying the isotopic purity of the labeled compound. High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS) are commonly employed. almacgroup.com

The introduction of four deuterium atoms results in a mass increase of approximately 4 Da compared to the unlabeled compound. In an LC-MS/MS analysis, specific parent-to-product ion transitions are monitored. For darifenacin-d4, the parent ion (M+H)⁺ would be observed at an m/z of approximately 431.4, compared to 427.3 for unlabeled darifenacin. researchgate.net The fragmentation pattern can also be used for confirmation, with the deuterated fragment ions showing a corresponding mass shift. acs.orgresearchgate.net

Isotopic purity is determined by measuring the relative abundances of the ions corresponding to the d4-labeled compound and any other isotopic variants (d0, d1, d2, d3, d5, etc.). nih.gov The data is often corrected for the natural abundance of ¹³C and other isotopes.

Table 1: Expected Mass-to-Charge Ratios (m/z) for Darifenacin and its d4-Isotopologue

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| (R)-Darifenacin | C₂₈H₃₀N₂O₂ | 426.23 | 427.3 |

| (R)-Darifenacin-d4 | C₂₈H₂₆D₄N₂O₂ | 430.26 | 431.4 |

Data derived from reported values for LC-MS/MS analysis. researchgate.net

NMR spectroscopy is crucial for confirming the precise location of the deuterium atoms within the molecule. nih.gov The substitution of protons with deuterium atoms leads to distinct changes in both ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum of (R)-Darifenacin-d4, the signals corresponding to the protons on the ethyl linker (-CH₂-CH₂-) would be absent. These typically appear as multiplets in the spectrum of the unlabeled compound. Their disappearance is clear evidence of successful deuteration at these specific positions.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium (C-D) exhibit characteristic changes. The signals for these carbons will appear as triplets (due to coupling with deuterium, which has a spin of I=1) and are often shifted slightly upfield compared to the corresponding signals in the unlabeled compound. washington.edu All other signals in the ¹H and ¹³C NMR spectra should remain consistent with the structure of the darifenacin molecule.

Table 2: Expected NMR Spectral Changes for (R)-Darifenacin-d4

| Nucleus | Spectral Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Ethyl linker protons (-N-CH₂ -CH₂ -Ar) | Absence of signals corresponding to these 4 protons. |

| ¹³C NMR | Ethyl linker carbons (-N-C H₂-C H₂-Ar) | Signals appear as low-intensity triplets with a C-D coupling constant. |

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical and enantiomeric purity of this compound.

For chemical purity, a reversed-phase HPLC (RP-HPLC) method is typically used. rjptonline.orgscirp.org This separates the main compound from any synthesis-related impurities, starting materials, or degradation products. The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness. rjptonline.orgscirp.org

To determine the enantiomeric purity, a chiral HPLC method is required. This is essential to quantify the amount of the (S)-enantiomer present in the (R)-Darifenacin-d4 product. These methods utilize a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks. researchgate.nettsijournals.com The area of each peak is used to calculate the enantiomeric excess (e.e.) of the desired (R)-isomer.

Table 3: Typical HPLC Conditions for Darifenacin Analysis

| Parameter | Chemical Purity (RP-HPLC) | Enantiomeric Purity (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 100 mm, 3.5 µm) rjptonline.org | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile and a buffer (e.g., potassium dihydrogen phosphate, pH 7) rjptonline.org | Typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., ethanol, isopropanol) with a chiral additive if needed. |

| Flow Rate | ~0.8 - 1.2 mL/min rjptonline.orgitmedicalteam.pl | ~1.0 mL/min |

| Detection | UV at ~284-286 nm rjptonline.orgresearchgate.net | UV at ~220-285 nm |

| Column Temp. | Ambient or controlled (e.g., 25-35°C) scirp.orgitmedicalteam.pl | Controlled temperature is crucial for resolution. tsijournals.com |

This table represents a summary of typical conditions reported in the literature; specific parameters may vary.

Structural Elucidation Reports and Analytical Reference Standard Compliance

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. These methods are essential for verifying the correct molecular structure, the position and incorporation of deuterium atoms, and for ensuring the compound meets the stringent purity requirements for use as an analytical reference standard.

The primary methods for structural elucidation include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and the successful incorporation of the deuterium atoms. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, (R)-Darifenacin-d4 is often used as an internal standard for the quantification of Darifenacin in biological matrices. researchgate.net The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Key mass spectrometry data for Darifenacin-d4 are presented in the table below:

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 431.4 | researchgate.net |

| Product Ion (m/z) | 151.2 |

The precursor ion at m/z 431.4 corresponds to the protonated molecule of Darifenacin-d4, [M+H]+, confirming the addition of four deuterium atoms to the Darifenacin structure (molecular weight of non-deuterated Darifenacin is 426.55 g/mol ). The product ion at m/z 151.2 is a characteristic fragment that is monitored for quantification.

Characteristic IR peaks for Darifenacin Hydrobromide are listed below:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3469 | N-H asymmetric stretching of amide | clinicalschizophrenia.net |

| 2929 | C-H asymmetric stretching of aliphatic methyl and methylene (B1212753) groups | clinicalschizophrenia.net |

| 1664 | C=O stretching of amide | clinicalschizophrenia.net |

| 1581 | C=C stretching of aromatic ring | clinicalschizophrenia.net |

| 1438 | C-H bending of aliphatic methyl and methylene groups | clinicalschizophrenia.net |

Analytical Reference Standard Compliance: this compound is commercially available as an analytical reference standard. echemi.com This implies that it is produced under strict quality control measures to ensure high purity and is accompanied by a Certificate of Analysis. The certificate would typically include data from the analytical techniques discussed above to confirm the identity and purity of the compound, making it suitable for use in regulated bioanalytical studies. The purity is often determined by High-Performance Liquid Chromatography (HPLC). niscpr.res.in

Physicochemical Characterization

The physicochemical properties of this compound are fundamental to its handling, formulation, and analytical characterization.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₆D₄BrN₂O₂ | pharmaffiliates.comvivanls.com |

| Molecular Weight | 511.49 g/mol | pharmaffiliates.comvivanls.com |

| CAS Number | 1261394-25-5 | vivanls.com |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 232-236 °C (for non-deuterated Darifenacin HBr) | clinicalschizophrenia.net |

| Solubility | Slightly soluble in water (for non-deuterated Darifenacin HBr) | clinicalschizophrenia.net |

| pKa | 9.2 (for non-deuterated Darifenacin HBr) | clinicalschizophrenia.net |

Synthetic Methodologies

The synthesis of this compound involves a multi-step process. While a specific detailed synthesis for the deuterated (R)-enantiomer is not published, it can be inferred from the known synthesis of Darifenacin and its (R)-isomer, combined with standard deuteration techniques.

The general synthesis of Darifenacin involves the alkylation of a chiral pyrrolidine derivative with a substituted ethyl bromide. niscpr.res.ingoogle.com The (R)-isomer of Darifenacin is known to be a process-related impurity in the synthesis of the pharmacologically active (S)-enantiomer. niscpr.res.in The synthesis of the (R)-isomer can be achieved by using the corresponding (R)-pyrrolidine starting material.

The key step for producing the deuterated version would involve the use of a deuterated reagent. Based on the structure, the four deuterium atoms are located on the ethyl chain connecting the dihydrobenzofuran and pyrrolidine rings. A plausible synthetic route would involve the preparation of a deuterated 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran, which is then used to alkylate the (R)-pyrrolidine derivative.

A general, non-detailed, inferred synthetic scheme is as follows:

Synthesis of (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide: This chiral intermediate is a key building block.

Synthesis of 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran: This involves the introduction of four deuterium atoms onto the ethyl side chain of the dihydrobenzofuran moiety. This could be achieved through reduction of a suitable precursor with a deuterium source.

Coupling Reaction: The chiral pyrrolidine derivative is reacted with the deuterated bromoethyl compound to form (R)-Darifenacin-d4. niscpr.res.in

Salt Formation: The resulting free base is then treated with hydrobromic acid to yield this compound.

It is important to note that this represents a generalized and inferred pathway, and specific reaction conditions, catalysts, and purification methods would need to be optimized to achieve the desired product with high purity and isotopic enrichment.

Advanced Bioanalytical Applications of R Darifenacin D4 Hydrobromide

Method Development and Validation for Quantitative Analysis in Complex Biological Matrices

The accurate quantification of darifenacin (B195073) in complex biological matrices such as human and rat plasma is crucial for pharmacokinetic and bioequivalence studies. The development of robust bioanalytical methods, predominantly utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is standard practice. In this context, (R)-Darifenacin-d4 Hydrobromide serves as an indispensable tool.

The optimization of LC-MS/MS methods is a critical step to ensure sensitive and selective quantification of darifenacin. This involves the careful selection of chromatographic conditions and mass spectrometric parameters. Sample preparation typically involves liquid-liquid extraction (LLE) to efficiently extract darifenacin and the internal standard from plasma. researchgate.net

Chromatographic separation is commonly achieved using a C18 or an amino column. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid, run in an isocratic or gradient mode. researchgate.net

For detection, a triple quadrupole mass spectrometer operating in the positive ion mode with an electrospray ionization (ESI) source is frequently employed. researchgate.net Quantification is performed using multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte (darifenacin) and the internal standard ((R)-Darifenacin-d4). researchgate.net

Table 1: Exemplary LC-MS/MS Parameters for Darifenacin Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chromatography | ||

| Column | CC 150 x 4.6 NUCLEOSIL 100-5 NH2 ijddr.in | Zorbax, SB C18, 4.6 × 75 mm, 3.5 µm researchgate.net |

| Mobile Phase | Acetonitrile: Milli-Q water: Formic acid (90:10:0.1 v/v/v) ijddr.in | 10 mM Ammonium acetate buffer (pH 5) and Methanol (10:90, v/v) researchgate.net |

| Flow Rate | 1.200 mL/min (with 1:2 split) | 1.0 mL/min researchgate.net |

| Column Temperature | 35°C | 40°C researchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Positive Ion Turbo Ion Spray ijddr.in | Positive Ion Electrospray Ionization (ESI) researchgate.net |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) researchgate.netijddr.in | Multiple Reaction Monitoring (MRM) researchgate.net |

| Precursor → Product Ion (Darifenacin) | m/z 427.3 → 147.3 researchgate.net | Not specified |

In quantitative bioanalysis, an internal standard (IS) is used to correct for the variability in sample processing and instrumental analysis. nih.gov The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound. researchgate.net A SIL-IS is considered the "gold standard" because it has the same physicochemical properties as the analyte, meaning it behaves nearly identically during sample extraction, chromatography, and ionization. nih.gov

Because (R)-Darifenacin-d4 has a higher molecular weight than the unlabeled darifenacin due to the incorporation of four deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. researchgate.net However, its identical chemical structure ensures that it co-elutes with darifenacin and experiences the same degree of matrix effects (ion suppression or enhancement) and extraction efficiency. researchgate.net This co-elution and similar behavior allow for highly accurate and precise quantification, as the ratio of the analyte's response to the IS response remains constant even if signal intensity fluctuates.

Bioanalytical method validation is performed according to regulatory guidelines to ensure the reliability of the data. researchgate.netjneonatalsurg.com this compound is integral to this process.

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is confirmed by analyzing blank plasma from multiple sources to check for interferences at the retention times of darifenacin and the IS. researchgate.net

Sensitivity: The sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. Validated methods for darifenacin have achieved LLOQs as low as 0.025 ng/mL in human plasma and 10.00 pg/mL in rat plasma. researchgate.netijddr.in

Precision and Accuracy: These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). ijddr.in Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), while accuracy is expressed as the percentage of the nominal concentration.

Table 2: Summary of Precision and Accuracy Data from a Validated Bioanalytical Method

| Parameter | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| Human Plasma ijddr.in | Low, Medium, High | 0.84 - 2.69 | 2.01 - 7.47 | 94.79 - 108.00 | 94.63 - 102.61 |

| Rat Plasma researchgate.net | LLOQ, Low, Medium, High | 1.75 - 3.49 | 1.63 - 3.86 | 98.01 - 102.80 | 98.90 - 101.40 |

Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological sample, which can lead to ion suppression or enhancement. nih.govnih.govcore.ac.uk This phenomenon is a significant challenge in LC-MS/MS bioanalysis as it can adversely affect the accuracy and reproducibility of the method. nih.gov

The primary strategy to mitigate matrix effects is the use of a suitable internal standard, with a stable isotope-labeled IS like this compound being the most effective choice. nih.gov Because the SIL-IS co-elutes and has the same ionization characteristics as the analyte, it experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the IS for quantification, the variability caused by matrix effects is effectively compensated. nih.gov

Applications in Preclinical Assay Development and Validation

Before a drug can be tested in humans, its pharmacokinetic profile must be characterized in animal models. This compound is essential for the development and validation of bioanalytical assays used in these preclinical studies.

A sensitive and high-throughput LC-MS/MS method was developed and validated for the quantification of darifenacin in rat plasma using (R)-Darifenacin-d4 as the internal standard. researchgate.net This assay, validated over a concentration range of 10.00–20,000.00 pg/mL, was successfully applied to a pharmacokinetic study in rats. researchgate.net The use of the deuterated internal standard ensured the generation of reliable data on how the drug is absorbed, distributed, metabolized, and excreted in the animal model, which is critical information for predicting its behavior in humans.

Utilization in Pharmaceutical Quality Control and Regulatory Reference Standard Programs

While this compound is primarily used as an internal standard in bioanalytical assays, its non-deuterated counterpart, Darifenacin Hydrobromide, is utilized as a reference standard in pharmaceutical quality control. sigmaaldrich.com The United States Pharmacopeia (USP) provides a Darifenacin Hydrobromide reference standard intended for use in quality tests and assays as specified in the USP compendia. sigmaaldrich.com

These reference standards are highly characterized substances used to ensure the identity, strength, quality, and purity of the active pharmaceutical ingredient (API) and finished drug products. who.int Assays performed for quality control, such as those for drug substance and drug product release, often rely on LC-based methods. The availability and use of a well-characterized reference standard are fundamental for regulatory compliance and for ensuring that the commercial drug product is safe and effective. The deuterated form, (R)-Darifenacin-d4, plays a crucial supporting role as a tool in validated assays that may be used throughout the drug development lifecycle, from preclinical studies to post-market analysis. researchgate.net

Elucidation of Metabolic Pathways Using R Darifenacin D4 Hydrobromide As a Mechanistic Probe

In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., Liver Microsomes)

The initial step in characterizing the metabolic profile of a drug candidate often involves assessing its stability in in vitro systems that mimic the body's primary metabolic site, the liver. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. srce.hrdomainex.co.uk These subcellular fractions are routinely used to determine a compound's intrinsic clearance (CLint), the measure of a drug's metabolism in the absence of physiological limitations like blood flow. domainex.co.ukxenotech.com

In these assays, (R)-Darifenacin-d4 Hydrobromide is incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. srce.hrdomainex.co.uk Samples are taken at multiple time points, and the disappearance of the parent compound is quantified using liquid chromatography-mass spectrometry (LC-MS). domainex.co.uk The use of the deuterated standard allows for more accurate quantification. The rate of disappearance is then used to calculate key parameters such as the in vitro half-life (t½) and the intrinsic clearance. xenotech.com Comparing these values across species helps in selecting appropriate preclinical models and in predicting human pharmacokinetics.

Table 1: Illustrative In Vitro Metabolic Stability of (R)-Darifenacin-d4 in Liver Microsomes This table presents hypothetical data for illustrative purposes, based on typical outcomes of such assays.

| Parameter | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) | Mouse Liver Microsomes (MLM) |

|---|---|---|---|

| In Vitro Half-life (t½, min) | 25 | 18 | 12 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.7 | 38.5 | 57.8 |

| Percent Remaining after 30 min | 43% | 31% | 19% |

Identification and Characterization of Metabolites in Preclinical Models Using Deuterated Tracers

A significant advantage of using this compound is its utility as a stable isotope tracer in "metabolite-shifting" experiments. When administered to preclinical models, the deuterated compound and its subsequent metabolites can be easily distinguished from endogenous molecules by mass spectrometry due to the mass difference imparted by the deuterium (B1214612) atoms. This technique greatly simplifies the identification and structural elucidation of metabolites in complex biological matrices like plasma and urine. juniperpublishers.com

Studies on darifenacin (B195073) have revealed that it is extensively metabolized. nih.goveuropa.eu The use of deuterated tracers helps confirm the three primary metabolic pathways:

Monohydroxylation: The addition of a hydroxyl (-OH) group, primarily on the dihydrobenzofuran ring. fda.govfda.govpharmgkb.orghres.ca

Dihydrobenzofuran Ring Opening: Fission of the ether bond in the ring structure. fda.govfda.govpharmgkb.orghres.ca

N-dealkylation: Removal of the ethyl group from the pyrrolidine (B122466) nitrogen. fda.govfda.govpharmgkb.orghres.ca

Table 2: Major Metabolic Pathways and Metabolites of Darifenacin

| Metabolic Pathway | Resulting Metabolite Class | Major Identified Metabolites |

|---|---|---|

| Monohydroxylation | Hydroxylated darifenacin | UK-148,993 (a hydroxylated derivative) fda.govresearchgate.net |

| Dihydrobenzofuran Ring Opening | Furan-opened darifenacin | - |

| N-dealkylation | N-dealkylated darifenacin | UK-73,689 fda.gov |

Investigation of Cytochrome P450 (CYP) Mediated Metabolism with Deuterium Labeling

Darifenacin's metabolism is predominantly mediated by two key cytochrome P450 isoenzymes: CYP3A4 and CYP2D6. nih.govnih.govmims.com CYP3A4 is a major enzyme in the liver and gut wall, while CYP2D6 is known for its genetic polymorphism, leading to different metabolic phenotypes in the population. europa.eumdpi.com Individuals can be classified as extensive metabolizers (EMs), who have normal enzyme activity, or poor metabolizers (PMs), who have little to no CYP2D6 activity (approximately 7% of Caucasians). fda.govpharmgkb.org In PMs, the metabolic burden shifts almost entirely to CYP3A4, resulting in higher plasma concentrations of darifenacin compared to EMs. europa.eupharmgkb.orgdrugs.com

Table 3: Role of CYP Enzymes in Darifenacin Metabolism

| Enzyme | Location | Role in Darifenacin Metabolism | Implication of Deuterium Labeling |

|---|---|---|---|

| CYP3A4 | Liver and Gut Wall europa.eu | A primary metabolic pathway for all patients. nih.govfda.gov | Can be studied in isolation by using deuteration to slow the CYP2D6 pathway. |

| CYP2D6 | Liver nih.gov | A primary metabolic pathway, but its activity varies due to genetic polymorphism. europa.eupharmgkb.org | Strategic deuteration can slow this pathway, mimicking a "poor metabolizer" phenotype to study alternative routes. |

Analysis of Deuterium Isotope Effects on Enzyme Kinetics and Metabolic Fate

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic deuterium isotope effect (KIE). juniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. In enzyme-catalyzed reactions where C-H bond cleavage is the rate-limiting step, replacing hydrogen with deuterium can significantly slow down the reaction rate. plos.orgnih.gov

For CYP-mediated metabolism, which often involves hydrogen abstraction, a significant KIE can be observed. juniperpublishers.comnih.gov The application of this compound allows for the direct study of these effects on its own metabolism. If deuteration occurs at a primary site of oxidation, it can lead to:

Metabolic Shunting: The enzymatic machinery may bypass the now more difficult C-D bond cleavage and favor alternative metabolic pathways that were previously minor. This can change the ratio of metabolites formed. juniperpublishers.com

Analyzing these changes provides profound insights into the enzyme's reaction mechanism and the factors that determine the metabolic fate of the drug. nih.gov

Table 4: Theoretical Impact of Deuteration on Darifenacin's Enzyme Kinetic Parameters This table presents a hypothetical comparison to illustrate the potential kinetic isotope effect.

| Parameter | Darifenacin (Non-deuterated) | (R)-Darifenacin-d4 (Deuterated at a primary metabolic site) | Potential Implication |

|---|---|---|---|

| Vmax (rate of metabolism) | Higher | Lower | Slower overall metabolism. |

| Intrinsic Clearance (CLint) | Higher | Lower | Reduced rate of clearance from the body. |

| Ratio of Metabolite A (via C-H cleavage) to Metabolite B (other pathway) | 10 : 1 | 3 : 1 | Metabolic shunting towards Pathway B. |

Advanced Research Directions and Methodological Innovations

Development of Novel Isotopic Labeling Techniques for Complex Drug Molecules

Isotopic labeling is a powerful and versatile technique that involves incorporating isotopes into molecules to trace their pathways and understand their behavior within biological systems musechem.commetsol.com. For complex drug molecules like Darifenacin (B195073), the development of novel and efficient labeling methods is crucial for advancing pharmaceutical research imist.ma.

Recent progress has moved beyond traditional methods to more sophisticated strategies that allow for late-stage isotope incorporation. This is critical as it minimizes the number of synthetic steps involving the isotope and reduces radioactive waste when applicable acs.org. Key innovative techniques include:

Hydrogen Isotope Exchange (HIE): This method allows for the direct exchange of hydrogen atoms for their isotopes (like deuterium) on a complex molecule. HIE has gained prominence for its ability to selectively prepare deuterated compounds at specific positions acs.orgresearchgate.net. Advances in this area utilize powerful catalysts, such as those based on iridium and ruthenium, which have expanded the range of pharmaceuticals that can be efficiently labeled musechem.comresearchgate.net.

Late-Stage Functionalization (LSF): LSF strategies introduce isotopes at one of the final steps of a synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid generation of labeled versions of drug candidates without having to re-develop the entire synthesis from the beginning musechem.com.

Deconstruction-Reconstruction Strategy: This innovative approach involves breaking down a part of the molecule, such as a pyrimidine (B1678525) ring, and then rebuilding it using isotopically enriched building blocks. This method can achieve high levels of isotopic enrichment in complex, drug-like molecules acs.org.

These advanced methods are crucial for producing molecules like (R)-Darifenacin-d4 Hydrobromide, which are indispensable tools for metabolic studies and bioanalytical assays.

Table 1: Comparison of Modern Isotopic Labeling Techniques

| Technique | Description | Key Advantages | Example Catalysts/Reagents |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a substrate. | High efficiency; enables late-stage labeling; selective. | Iridium-based catalysts, Ruthenium nanoparticles (RuNP@PVP) musechem.comresearchgate.net. |

| Late-Stage Functionalization (LSF) | Introduction of an isotope in the final steps of synthesis. | Rapid access to labeled complex molecules; conserves isotopic material. | Varies; often involves C-H activation methodologies acs.org. |

Integration of this compound in Multi-Analyte Bioanalytical Platforms

In modern clinical pharmacology and drug development, there is a growing need to simultaneously measure multiple analytes (drugs, metabolites, biomarkers) from a single biological sample. This compound is ideally suited for integration into such multi-analyte bioanalytical platforms, primarily serving as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS) analysis nih.govacanthusresearch.com.

The use of a SIL-IS is considered the gold standard in quantitative bioanalysis for several reasons:

Correction for Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization process in a mass spectrometer, either suppressing or enhancing the signal of the analyte. A SIL-IS co-elutes with the non-labeled analyte and experiences the same matrix effects, allowing for accurate correction waters.comresearchgate.net.

Improved Accuracy and Precision: Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it can compensate for variability during sample preparation, extraction, and injection, leading to more reliable and reproducible results compared to using a structural analog as an internal standard nih.govwaters.comresearchgate.net.

High Specificity: The combination of chromatographic retention time and specific mass-to-charge ratio transitions in tandem mass spectrometry (MS/MS) provides an exceptionally high level of specificity, ensuring that the signal being measured is truly from the analyte of interest nih.gov.

In a multi-analyte platform, a suite of SIL-IS, including this compound, would be added to each sample. This allows for the simultaneous and accurate quantification of Darifenacin alongside other co-administered drugs or relevant biomarkers, providing a comprehensive pharmacokinetic and pharmacodynamic profile from a single analysis.

Table 2: Role of this compound as a SIL-IS in Bioanalysis

| Feature | This compound (SIL-IS) | Structural Analog IS |

|---|---|---|

| Chromatographic Behavior | Co-elutes with unlabeled Darifenacin. | Different retention time. |

| Mass Spectrometry Response | Nearly identical ionization efficiency; experiences the same matrix effects. | Different ionization efficiency; experiences different matrix effects nih.gov. |

| Correction for Sample Variability | High; effectively corrects for loss during extraction and handling. | Low to moderate; does not perfectly mimic analyte behavior. |

| Accuracy of Quantification | High. | Lower; prone to error from differential matrix effects and recovery waters.com. |

Computational and Theoretical Modeling of Deuterium (B1214612) Effects on Drug-Target Interactions and Metabolism

The substitution of hydrogen with deuterium can have subtle but significant effects on a drug's properties, which can be explored and predicted using computational and theoretical models. These effects primarily arise from the greater mass of deuterium, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond nih.govmdpi.com.

Modeling the Kinetic Isotope Effect (KIE): The most well-known impact of deuteration is the kinetic isotope effect, where the stronger C-D bond is cleaved more slowly by metabolic enzymes, particularly cytochrome P450s portico.orgnih.gov. Computational methods, such as hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, can model the reaction pathways of drug metabolism. These models can predict the magnitude of the KIE for specific C-H bonds on a molecule like Darifenacin, helping to identify optimal positions for deuteration to slow metabolism, potentially reduce toxic metabolites, and improve the drug's pharmacokinetic profile acs.orgnih.gov.

Modeling Drug-Target Interactions: Deuteration can also influence non-covalent interactions that govern drug binding to its target receptor. The replacement of hydrogen with deuterium in a hydrogen bond (forming a "deuterium bond") can alter the bond's strength and geometry, a phenomenon known as the Ubbelohde effect nih.gov. While often a small change, this can modify the binding affinity of a drug for its receptor. Computational techniques like molecular docking and molecular dynamics simulations can be used to model these interactions and predict how deuteration at specific positions might enhance or alter the binding profile of Darifenacin to the M3 muscarinic receptor nih.govacs.org.

These modeling approaches allow researchers to rationally design deuterated drugs with improved properties, moving beyond trial-and-error and toward a more predictive science.

Table 3: Computational Approaches for Modeling Deuterium Effects

| Phenomenon | Description | Computational Method | Predicted Outcome |

|---|---|---|---|

| Kinetic Isotope Effect (KIE) | Slower enzymatic cleavage of C-D vs. C-H bonds wikipedia.org. | QM/MM Calculations, Transition State Theory acs.org. | Slower rate of metabolism, altered metabolite profile. |

| Drug-Receptor Binding | Altered strength and geometry of hydrogen bonds upon deuteration nih.gov. | Molecular Docking, Molecular Dynamics (MD) Simulations. | Changes in binding affinity (Ki, IC50) and residence time. |

| Conformational Dynamics | Deuteration can subtly alter molecular vibrations and conformational preferences. | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) combined with modeling acs.org. | Changes in protein structure and dynamics upon ligand binding. |

Future Prospects of Stable Isotope-Labeled Compounds in Drug Discovery and Development

The role of stable isotope-labeled compounds, including deuterated molecules like this compound, is rapidly expanding and poised to become even more integral to the future of pharmaceutical sciences techsciresearch.comadesisinc.com.

Initially used primarily as tracers or to improve pharmacokinetics, the application of deuteration is becoming a key strategy in innovative drug design nih.gov. The future prospects are multifaceted:

Early-Stage Integration: Rather than applying deuteration late in development to modify an existing drug (a "deuterium switch"), researchers are now incorporating deuterium at the initial stages of drug design to overcome metabolic or toxicity issues from the outset nih.govresearchgate.net. The 2022 FDA approval of deucravacitinib, a novel deuterated drug, exemplifies this trend nih.gov.

Advancements in Labeling Technology: The future will see the rise of more efficient, precise, and environmentally friendly labeling technologies. Innovations in automated synthesis platforms and the use of flow chemistry are expected to make the production of labeled compounds more cost-effective and accessible adesisinc.com.

Expanding Roles in Biomedical Research: The demand for stable isotope-labeled compounds is growing in fields like proteomics and metabolomics, where they are essential for the discovery and validation of new biomarkers techsciresearch.comprnewswire.com. This will be critical for advancing personalized medicine, where treatments are tailored to an individual's metabolic profile nih.gov.

The continued innovation in the synthesis and application of stable isotope-labeled compounds will undoubtedly accelerate the development of the next generation of safer and more effective medicines.

Table 4: Emerging Applications of Stable Isotope-Labeled Compounds

| Application Area | Description | Impact on Drug Development |

|---|---|---|

| Innovative Drug Design | Incorporating deuterium in novel chemical entities to confer desirable properties from the start nih.gov. | Creation of best-in-class drugs with superior safety and pharmacokinetic profiles. |

| Personalized Medicine | Using labeled compounds to probe individual patient metabolism and guide treatment decisions prnewswire.comnih.gov. | Optimization of drug therapy for individual patients, improving outcomes. |

| Proteomics/Metabolomics | Use as internal standards for the absolute quantification of protein and metabolite biomarkers techsciresearch.com. | Facilitation of disease diagnosis, prognosis, and monitoring of therapeutic response. |

| Toxicity Studies | Tracing metabolic pathways to understand and mitigate mechanisms of drug-induced toxicity nih.gov. | Development of safer drugs by designing out metabolic liabilities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.